![molecular formula C20H23NO2S2 B5117967 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide, also known as MMB-THC, is a synthetic cannabinoid that has gained attention in recent years due to its potential medicinal properties. This compound is structurally similar to Delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis, but with some key differences that make it a promising candidate for therapeutic use.
Mécanisme D'action
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide interacts with the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and appetite. By binding to these receptors, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been found to have anti-tumor effects in certain types of cancer. It has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide is that it is a synthetic compound, which means that it can be produced in a consistent and controlled manner. This is important for research purposes, as it allows for accurate dosing and reliable results. However, one limitation of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide is that it is not as well-studied as other cannabinoids such as THC and cannabidiol (CBD), which means that more research is needed to fully understand its potential therapeutic benefits.
Orientations Futures
There are several potential future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, as early studies have shown promising results in this area. Another potential direction is investigating its anti-tumor effects in more detail, as this could lead to the development of new cancer treatments. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide, which could lead to the discovery of new therapeutic applications.
Méthodes De Synthèse
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One such method involves the reaction of 4-methylbenzyl chloride with 2-mercaptoethanol to form 2-[(4-methylbenzyl)thio]ethanol. This intermediate is then reacted with 4-(3-bromopropoxy)benzoic acid to form the final product, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide.
Applications De Recherche Scientifique
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One such study found that N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has anti-inflammatory properties, which could make it a useful treatment for conditions such as arthritis and multiple sclerosis. Another study showed that N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has analgesic effects, suggesting that it could be used as a pain reliever.
Propriétés
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S2/c1-15-2-4-16(5-3-15)12-24-11-10-21-20(22)17-6-8-18(9-7-17)23-19-13-25-14-19/h2-9,19H,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBBZXYECEQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)OC3CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
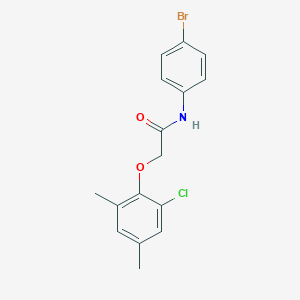
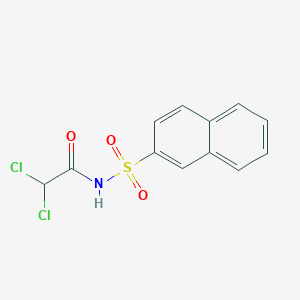
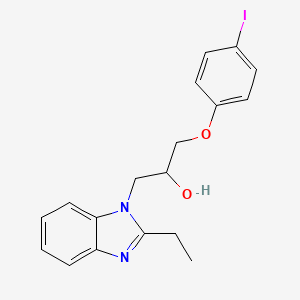
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
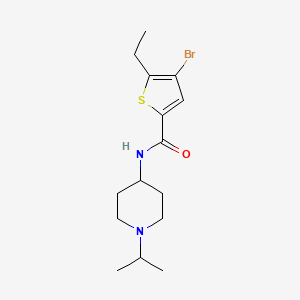
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
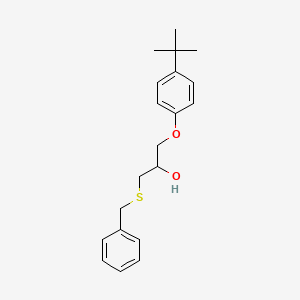
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
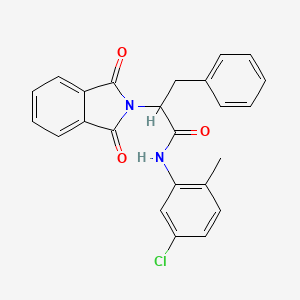
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)